REACTION_CXSMILES
|
C([O:3][C:4](=[O:17])[C:5]([CH3:16])([S:7]([CH2:10][CH2:11][C:12]([F:15])([F:14])[F:13])(=[O:9])=[O:8])[CH3:6])C.[Li+].[OH-]>C1COCC1.O>[CH3:16][C:5]([S:7]([CH2:10][CH2:11][C:12]([F:14])([F:15])[F:13])(=[O:9])=[O:8])([CH3:6])[C:4]([OH:17])=[O:3] |f:1.2,3.4|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the organic solvent
|
Type
|
ADDITION
|
Details
|
The aqueous residue is further diluted with water
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CONCENTRATION
|
Details
|
The combined acidic organic extracts are concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)(C)S(=O)(=O)CCC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.97 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |